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Compound of Interest

(6-(Aminomethyl)pyridin-2-
Compound Name:
yl)methanol

cat. No.: B1287189

Introduction: (6-(Aminomethyl)pyridin-2-yl)methanol is a substituted pyridine derivative that
serves as a valuable building block in medicinal chemistry and drug discovery. Its bifunctional
nature, featuring both a primary amine and a primary alcohol, allows for versatile chemical
modifications and the synthesis of a wide range of more complex molecules. Pyridine-
containing compounds are integral to numerous pharmaceuticals due to their ability to form
hydrogen bonds, their water solubility, and their capacity to act as bioisosteres for other
chemical moieties. This technical guide provides an in-depth overview of (6-
(Aminomethyl)pyridin-2-yl)methanol, including its commercial suppliers, physicochemical
properties, a representative synthetic approach, and its potential applications in targeting
biological pathways.

Commercial Suppliers and Physicochemical
Properties

For researchers and drug development professionals, sourcing high-quality starting materials is
paramount. (6-(Aminomethyl)pyridin-2-yl)methanol is available from a variety of commercial
suppliers, with purity specifications suitable for research and development purposes.
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Physicochemical Data Summary
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Property Value

CAS Number 50501-31-0

Molecular Formula C7H10N20

Molecular Weight 138.17 g/mol

Boiling Point 276.4 °C at 760 mmHg
Density 1.186 g/cm3

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of (6-(Aminomethyl)pyridin-2-yl)methanol
is not readily available in the reviewed literature, a general and representative synthetic
approach can be derived from the synthesis of structurally similar pyridine derivatives. The
following is a plausible multi-step synthesis starting from commercially available materials.

Representative Synthetic Scheme
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Caption: Representative synthesis of (6-(Aminomethyl)pyridin-2-yl)methanol.
General Experimental Protocol (Hypothetical)

This protocol is a generalized representation based on standard organic chemistry
transformations and should be optimized for specific laboratory conditions.

Step 1: Oxidation of 2,6-Lutidine to 6-Methyl-2-pyridinemethanol

e 2,6-Lutidine is selectively oxidized at one of the methyl groups. This can be achieved using
various oxidizing agents, such as selenium dioxide or by microbiological oxidation. The
reaction conditions need to be carefully controlled to favor mono-oxidation.
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Step 2: Bromination of 6-Methyl-2-pyridinemethanol

e The remaining methyl group of 6-Methyl-2-pyridinemethanol is subjected to radical
bromination using a reagent like N-bromosuccinimide (NBS) in the presence of a radical
initiator (e.g., AIBN or benzoyl peroxide) in a suitable solvent like carbon tetrachloride.

Step 3: Azidation of 6-(Bromomethyl)-2-pyridinemethanol

e The resulting 6-(bromomethyl)-2-pyridinemethanol is then reacted with sodium azide in a
polar aprotic solvent such as dimethylformamide (DMF) to yield 6-(azidomethyl)-2-
pyridinemethanol.

Step 4: Reduction of 6-(Azidomethyl)-2-pyridinemethanol

» Finally, the azide group is reduced to a primary amine. This can be accomplished through
various methods, including catalytic hydrogenation (e.g., using Hz gas and a palladium on
carbon catalyst) or by using reducing agents like lithium aluminum hydride (LiAlH4) or
triphenylphosphine followed by hydrolysis (Staudinger reduction).

Application in Drug Discovery: Targeting Signaling
Pathways

Substituted pyridinemethanol derivatives are recognized as important scaffolds in the
development of novel therapeutic agents. Their ability to interact with biological targets makes
them attractive for drug discovery programs. For instance, a structurally related compound, a 4-
(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivative, has been identified as a
potent and selective inhibitor of Lysyl Oxidase-Like 2 (LOXL2), an enzyme implicated in fibrotic
diseases.

LOXL2 Signaling Pathway and Inhibition

LOXL2 plays a crucial role in the cross-linking of collagen and elastin in the extracellular matrix
(ECM). Overactivity of LOXL2 is associated with the progression of fibrosis in various organs.
Small molecule inhibitors targeting LOXL2 can prevent this pathological cross-linking.
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Caption: Inhibition of the LOXL2 pathway by a substituted (aminomethyl)pyridine.
Experimental Workflow for Inhibitor Screening

A typical workflow to identify and characterize inhibitors of a target enzyme like LOXL2 using a
building block such as (6-(aminomethyl)pyridin-2-yl)methanol would involve several key
stages.

Mty SIS }—» Enz;/r:n\g!:sssay —>| Hit Identification H SeacloplmEEtion }—» Efficilir;;/il\\llloodels — ez
using (6-(Aminomethyl)pyridin-2-yl)methanol (e.g. LOXL2) (SAR studies) (e.g., Fibrosis models) Candidate

Click to download full resolution via product page

Caption: A typical drug discovery workflow utilizing the core scaffold.

Conclusion

(6-(Aminomethyl)pyridin-2-yl)methanol is a versatile and commercially available chemical
building block with significant potential in the field of drug discovery and medicinal chemistry. Its
dual functionality allows for the creation of diverse chemical libraries, which can be screened
for activity against various biological targets. The example of LOXL2 inhibition highlights the
utility of the (aminomethyl)pyridine scaffold in developing novel therapeutics for diseases with
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high unmet medical needs. This guide provides a foundational resource for researchers looking
to incorporate this valuable compound into their research and development programs.

¢ To cite this document: BenchChem. [(6-(Aminomethyl)pyridin-2-yl)methanol: A Technical
Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1287189#6-aminomethyl-pyridin-2-yl-methanol-
commercial-suppliers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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